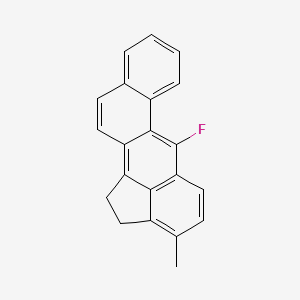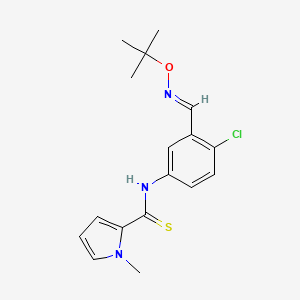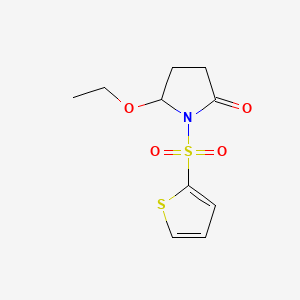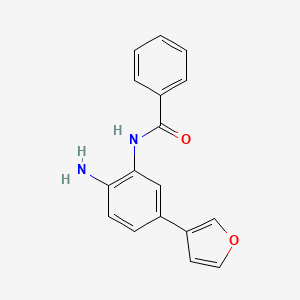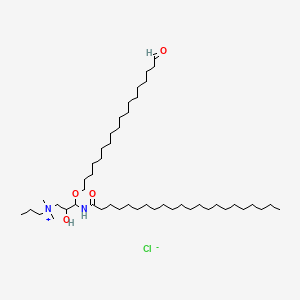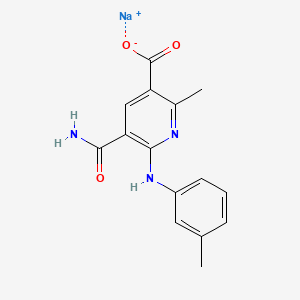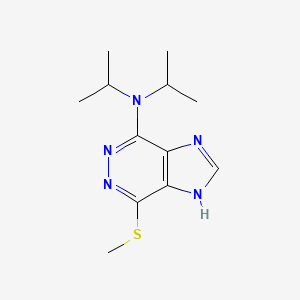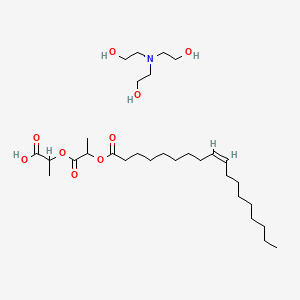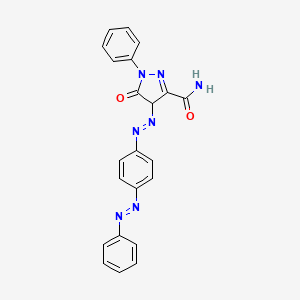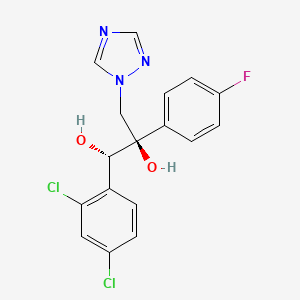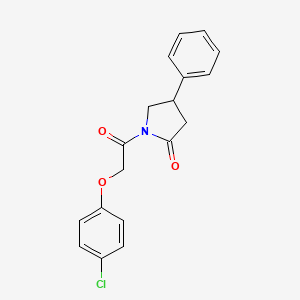
1-(4-(Chlorophenoxy)acetyl)-4-phenyl-2-pyrrolidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-(Chlorophenoxy)acetyl)-4-phenyl-2-pyrrolidinone is an organic compound with a complex structure that includes a chlorophenoxy group, an acetyl group, a phenyl group, and a pyrrolidinone ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Chlorophenoxy)acetyl)-4-phenyl-2-pyrrolidinone typically involves the reaction of 4-chlorophenoxyacetyl chloride with 4-phenyl-2-pyrrolidinone. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure consistency and quality of the final product .
化学反応の分析
Types of Reactions: 1-(4-(Chlorophenoxy)acetyl)-4-phenyl-2-pyrrolidinone undergoes various chemical reactions, including:
Substitution Reactions: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding ketones or carboxylic acids and reduction to form alcohols or amines.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products:
Substitution Reactions: Products include substituted phenoxyacetyl derivatives.
Oxidation Reactions: Products include ketones and carboxylic acids.
Reduction Reactions: Products include alcohols and amines.
科学的研究の応用
1-(4-(Chlorophenoxy)acetyl)-4-phenyl-2-pyrrolidinone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways and interactions with proteins.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(4-(Chlorophenoxy)acetyl)-4-phenyl-2-pyrrolidinone involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
類似化合物との比較
4-Chlorophenoxyacetyl chloride: A precursor in the synthesis of 1-(4-(Chlorophenoxy)acetyl)-4-phenyl-2-pyrrolidinone.
Phenoxyacetic acid derivatives: Compounds with similar structural features and chemical properties.
Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
特性
CAS番号 |
137427-82-8 |
|---|---|
分子式 |
C18H16ClNO3 |
分子量 |
329.8 g/mol |
IUPAC名 |
1-[2-(4-chlorophenoxy)acetyl]-4-phenylpyrrolidin-2-one |
InChI |
InChI=1S/C18H16ClNO3/c19-15-6-8-16(9-7-15)23-12-18(22)20-11-14(10-17(20)21)13-4-2-1-3-5-13/h1-9,14H,10-12H2 |
InChIキー |
BFXUPXZAPMLLGY-UHFFFAOYSA-N |
正規SMILES |
C1C(CN(C1=O)C(=O)COC2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


